Cas no 2137098-74-7 ((2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diol)

(2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diol 化学的及び物理的性質
名前と識別子
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- 2137098-74-7
- (2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol
- EN300-843993
- (2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diol
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- MDL: MFCD31601444
- インチ: 1S/C10H14N2O5/c13-6-8(14)5-11-4-7-1-2-10(15)9(3-7)12(16)17/h1-3,8,11,13-15H,4-6H2/t8-/m1/s1
- InChIKey: XWSCYWHNMGAZAC-MRVPVSSYSA-N
- SMILES: O[C@@H](CO)CNCC1C=CC(=C(C=1)[N+](=O)[O-])O
計算された属性
- 精确分子量: 242.09027155g/mol
- 同位素质量: 242.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- XLogP3: 0.1
(2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843993-5g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 5g |
$4349.0 | 2023-09-02 | ||
Enamine | EN300-843993-0.1g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 95% | 0.1g |
$1320.0 | 2024-05-21 | |
Enamine | EN300-843993-0.5g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 95% | 0.5g |
$1440.0 | 2024-05-21 | |
Enamine | EN300-843993-10g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 10g |
$6450.0 | 2023-09-02 | ||
Enamine | EN300-843993-0.05g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 95% | 0.05g |
$1261.0 | 2024-05-21 | |
Enamine | EN300-843993-1.0g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 95% | 1.0g |
$1500.0 | 2024-05-21 | |
Enamine | EN300-843993-0.25g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 95% | 0.25g |
$1381.0 | 2024-05-21 | |
Enamine | EN300-843993-2.5g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 95% | 2.5g |
$2940.0 | 2024-05-21 | |
Enamine | EN300-843993-10.0g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 95% | 10.0g |
$6450.0 | 2024-05-21 | |
Enamine | EN300-843993-1g |
(2R)-3-{[(4-hydroxy-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137098-74-7 | 1g |
$1500.0 | 2023-09-02 |
(2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diol 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
(2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diolに関する追加情報
Compound CAS No. 2137098-74-7: (2R)-3-{(4-Hydroxy-3-Nitrophenyl)methylamino}propane-1,2-diol
The compound with CAS No. 2137098-74-7, known as (2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diol, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hydroxyl group, a nitro group, and a methylamino group attached to a propane diol backbone. The stereochemistry at the second carbon (R configuration) plays a crucial role in determining its physical and chemical properties.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its structure suggests potential applications in drug delivery systems due to the presence of hydrophilic groups that enhance solubility and bioavailability. Additionally, the nitro group and hydroxyl group provide opportunities for further functionalization, enabling the creation of derivatives with enhanced biological activity.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and oxidation reactions. The stereochemistry at the second carbon is critical and can be controlled using chiral catalysts or resolution techniques. Researchers have also explored green chemistry approaches to synthesize this compound, minimizing environmental impact while maintaining high yields.
The biological activity of (2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diol has been extensively studied in vitro and in vivo models. It has shown promising results in inhibiting certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The methylamino group is believed to interact with key residues in the active site of these enzymes, leading to competitive inhibition.
Furthermore, this compound exhibits antioxidant properties due to the presence of the hydroxyl group and nitro group, which can scavenge free radicals and reduce oxidative stress. This makes it a potential candidate for use in cosmetics and nutraceuticals aimed at combating aging and oxidative damage.
Recent advancements in computational chemistry have allowed for detailed molecular modeling of this compound. These studies have provided insights into its binding affinity with various biological targets, paving the way for rational drug design. Additionally, the use of machine learning algorithms has enabled researchers to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.
In conclusion, (2R)-3-{(4-hydroxy-3-nitrophenyl)methylamino}propane-1,2-diol is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure and stereochemistry make it an attractive candidate for further research and development. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing therapeutic interventions and improving human health.
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